molecular formula C22H23NO4S B2663344 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034423-06-6

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2663344
CAS No.: 2034423-06-6
M. Wt: 397.49
InChI Key: DJIVAVRCIMXWHM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound designed for research applications. Its structure incorporates a naphthalene ring system linked to a methylsulfonyl-substituted phenylpropanamide via a hydroxyethyl spacer. The naphthalene moiety is a common pharmacophore found in molecules that interact with various enzymatic targets, such as proteases . The methylsulfonyl group is a distinct functional group known to influence the molecule's electronic properties and potential binding affinity. This molecular architecture suggests potential for investigating its activity against specific protein targets. Preliminary research on compounds with similar structural features has indicated potential relevance in areas such as protease inhibition . The exact mechanism of action, binding affinity, and primary research applications for this specific compound are yet to be fully characterized and represent an active area of investigation. Researchers are exploring its potential in various biochemical and pharmacological studies. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-28(26,27)18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIVAVRCIMXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a naphthalene derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A naphthalene moiety
  • A hydroxyl group
  • A methylsulfonyl group attached to a phenyl ring
  • An amide functional group

This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight345.42 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than the standard drug doxorubicin .

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of naphthalene derivatives, it was found that the presence of the methylsulfonyl group enhanced the activity against colorectal cancer cells (HT29), with one derivative showing an IC50 value comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Research on similar methylsulfonyl-containing compounds has shown that they can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. One study reported that derivatives with this functional group exhibited anti-inflammatory effects comparable to diclofenac sodium .

The mechanisms underlying the biological activities of naphthalene derivatives often involve:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Modulation of inflammatory pathways : Through selective inhibition of COX enzymes.

Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic interactions, which may enhance their efficacy in disrupting cancer cell signaling pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C23H27N3O5S
  • Molecular Weight : 457.5 g/mol

The structural features of this compound include a naphthalene moiety, a hydroxyl group, and a sulfonamide group, which contribute to its biological activity.

Anti-inflammatory Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that derivatives of naphthalene exhibit significant inhibition of COX-II activity, suggesting a pathway for this compound's anti-inflammatory effects .

Anticancer Properties

The compound has shown promise in cancer research. Its ability to inhibit histone deacetylases (HDACs) positions it as a potential candidate for cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. In vitro studies have reported that naphthalene derivatives can enhance the efficacy of existing chemotherapeutic agents by modulating epigenetic pathways .

Antimicrobial Activity

Research has indicated that compounds with naphthalene structures possess antimicrobial properties. The presence of the sulfonamide group may enhance this activity against various bacterial strains. A comparative study highlighted the effectiveness of naphthalene-based compounds against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of naphthalene derivatives in animal models of arthritis. Treatment with the compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous propanamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Activity Key Findings References
Target Compound : N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide - Naphthalen-1-yl group
- Hydroxyethyl linker
- Methylsulfonylphenyl substituent
Undocumented (potential β2-agonist) High polarity due to sulfonyl group; naphthalene may enhance lipophilicity.
AZD3199 - Naphthalen-1-yl ethoxy
- Benzo[d]thiazole core
- Diethylamino group
β2-Adrenoceptor agonist Failed clinical trials due to insufficient efficacy/safety profiles.
N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide - Chlorophenyl group
- Methylsulfonyl substituent
Undocumented (research compound) Methylsulfonyl enhances metabolic stability compared to halogenated analogs.
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - Methoxynaphthalene
- Chlorophenethyl group
Undocumented Methoxy group improves solubility; chlorophenethyl may affect receptor binding.
3-Methylfentanyl analogs - Piperidinyl core
- Phenethyl/propanamide backbone
Opioid receptor agonist High potency but associated with severe side effects (respiratory depression).

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The methylsulfonyl group in the target compound and ’s analog enhances polarity and metabolic stability compared to halogenated (e.g., chlorophenyl) or alkoxy (e.g., methoxynaphthalene) substituents .
  • Naphthalene derivatives (target compound, AZD3199, ) exhibit varied lipophilicity, influencing membrane permeability and receptor interactions. For example, AZD3199’s naphthalene-ethoxy group contributed to its β2-agonist activity but also to adverse effects .

However, the hydroxyethyl linker may reduce off-target effects compared to AZD3199’s diethylamino group . Fentanyl analogs () share the propanamide backbone but differ in core structure (piperidinyl vs. hydroxyethyl-naphthalene), leading to divergent mechanisms (opioid vs.

Synthetic Challenges :

  • The synthesis of complex propanamides often requires multi-step protocols, such as thiolation () or hydrazine-mediated cyclization (). The target compound’s hydroxyethyl-naphthalene group may necessitate specialized coupling reagents to preserve stereochemistry .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar naphthalene derivatives often involves nucleophilic substitution or coupling reactions. For example, oxyanion intermediates (generated via K₂CO₃ in DMF) can react with alkyl halides like propargyl bromide under mild conditions (2 h, room temperature) . Optimization strategies include monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate 9:1) and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of K₂CO₃ relative to substrate) to suppress side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates.

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key diagnostic signals include the naphthalene aromatic protons (δ 7.2–8.5 ppm), methylsulfonyl group (δ 3.0–3.2 ppm for CH₃SO₂), and hydroxyethyl resonance (δ 4.5–5.0 ppm for –CH(OH)–).
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₂₂H₂₃NO₄S). Fragmentation patterns (e.g., loss of H₂O from the hydroxyethyl group) further validate connectivity .

Q. What solvent systems and purification methods are recommended for isolating this compound?

  • Methodological Answer : Ethyl acetate is commonly used for extraction due to its compatibility with polar intermediates. Anhydrous Na₂SO₄ is effective for drying organic layers. For purification, gradient elution in silica gel chromatography (e.g., 5–20% ethyl acetate in hexane) resolves structurally similar impurities. Recrystallization from ethanol/water mixtures can enhance crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of the hydroxyethyl and methylsulfonyl groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-withdrawing nature of the methylsulfonyl group, which polarizes adjacent bonds and influences nucleophilic attack sites. Transition state analysis for hydrolysis or substitution reactions can guide experimental design .

Q. What experimental strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Use standardized assays (e.g., cell viability via MTT) with triplicate measurements.
  • Structural Analog Comparison : Test derivatives (e.g., replacing naphthalene with phenyl groups) to isolate pharmacophore contributions.
  • Batch-to-Batch Consistency : Verify compound purity via HPLC (>95%) and control for solvent residues (e.g., DMSO) that may interfere with assays .

Q. How can statistical experimental design (DoE) optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Apply factorial designs (e.g., 2³ factorial matrix) to assess variables like temperature (25–60°C), catalyst loading (0.1–1.0 equivalents), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions while minimizing experiments. For example, higher temperatures may accelerate reaction rates but promote decomposition .

Q. What in silico tools predict the compound’s metabolic stability or toxicity profile?

  • Methodological Answer :

  • ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Toxicity Profiling : Tools like ProTox-II assess hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfonyl groups) .

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